molecular formula C13H17FN2O4S B7040698 N-[1-(4-fluoro-3-methylphenyl)sulfonylazetidin-3-yl]-2-methoxyacetamide

N-[1-(4-fluoro-3-methylphenyl)sulfonylazetidin-3-yl]-2-methoxyacetamide

Cat. No.: B7040698
M. Wt: 316.35 g/mol
InChI Key: IQLUWWMAHFNFTF-UHFFFAOYSA-N
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Description

N-[1-(4-fluoro-3-methylphenyl)sulfonylazetidin-3-yl]-2-methoxyacetamide: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a sulfonylazetidine core, which is known for its stability and reactivity, making it a valuable candidate for various chemical reactions and applications.

Properties

IUPAC Name

N-[1-(4-fluoro-3-methylphenyl)sulfonylazetidin-3-yl]-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O4S/c1-9-5-11(3-4-12(9)14)21(18,19)16-6-10(7-16)15-13(17)8-20-2/h3-5,10H,6-8H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQLUWWMAHFNFTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CC(C2)NC(=O)COC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-fluoro-3-methylphenyl)sulfonylazetidin-3-yl]-2-methoxyacetamide typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with azetidine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-methoxyacetyl chloride to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-fluoro-3-methylphenyl)sulfonylazetidin-3-yl]-2-methoxyacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmospheres.

    Substitution: Amines, thiols; reactions often require the presence of a base and are conducted at room temperature or slightly elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

N-[1-(4-fluoro-3-methylphenyl)sulfonylazetidin-3-yl]-2-methoxyacetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[1-(4-fluoro-3-methylphenyl)sulfonylazetidin-3-yl]-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxyphenylboronic acid
  • 3-(Trifluoromethyl)benzylamine
  • 3-Bromo-5-fluoropyridine-2-carboxylic acid

Uniqueness

N-[1-(4-fluoro-3-methylphenyl)sulfonylazetidin-3-yl]-2-methoxyacetamide stands out due to its unique combination of a sulfonylazetidine core and a methoxyacetamide group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it offers enhanced stability, reactivity, and potential bioactivity, which can be leveraged in different fields of research and industry.

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